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Compound of Interest

Compound Name: L-364918

CAS No.: 122211-31-8

Cat. No.: B1673718

Get Quote

Technical Support Center: L-364,918
Welcome to the technical support center for L-364,918 (also known as Devazepide). This

resource is designed for researchers, scientists, and drug development professionals to help

identify and minimize potential experimental artifacts when working with this potent and

selective cholecystokinin-1 (CCK1) receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active

non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor.[1] It is structurally derived

from the benzodiazepine family but has distinct pharmacological actions.[1] Its primary

mechanism is to competitively block the binding of cholecystokinin (CCK) to the CCK1 receptor,

thereby inhibiting its downstream signaling pathways.[1][2] CCK1 receptors are primarily

located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.[1][3]

Q2: What are the expected on-target effects of L-364,918?
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A2: By antagonizing the CCK1 receptor, L-364,918 can produce several physiological effects,

including:

Increased appetite and food intake by blocking satiety signals mediated by CCK.[1]

Delayed gallbladder emptying.[1]

Increased intestinal cholesterol absorption.[1]

Accelerated gastric emptying.[1]

Q3: What are the known or potential off-target effects and experimental artifacts associated

with L-364,918?

A3: While L-364,918 is highly selective for the CCK1 receptor, some unintended effects and

potential artifacts have been observed or are theoretically possible:

Apoptosis in certain cancer cells: At a concentration of 10 µM, devazepide has been shown

to inhibit cell growth and induce apoptosis in Ewing tumor cells in vitro.[4][5] This could be an

unexpected finding in studies not focused on cancer cell viability.

Increased gallstone formation: In vivo studies in mice have shown that oral administration of

devazepide can accelerate cholesterol crystallization and the formation of gallstones.[6][7]

Interaction with benzodiazepine receptors: Due to its benzodiazepine-derived structure,

there is a theoretical possibility of weak interaction with central benzodiazepine receptors at

high concentrations, although its pharmacological actions are distinct.[1]

Effects on cell viability: In some cell lines, such as human bladder cancer 5637 cells,

devazepide has been shown to inhibit cell viability in a time- and dose-dependent manner.[1]

Q4: How should I prepare L-364,918 for my experiments?

A4: L-364,918 is poorly soluble in aqueous solutions. For in vitro experiments, it is typically

dissolved in an organic solvent like DMSO to create a stock solution. For in vivo studies,

various vehicle formulations are used to improve solubility and administration.
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In Vitro Stock Solution: Prepare a stock solution in 100% DMSO. For cell-based assays,

ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to

avoid solvent-induced cytotoxicity.

In Vivo Formulations:

A suspension can be made using DMSO and 20% SBE-β-CD in saline.[8]

A clear solution can be prepared with DMSO and corn oil.[8]

For intraperitoneal injections, a common vehicle is a mixture of DMSO, Tween 80, and

sterile saline (e.g., 7.5% DMSO, 7.5% Tween 80, and 85% sterile saline).

Always prepare fresh working solutions for in vivo experiments on the day of use.[8] Stock

solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.

[8]

Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Off-target effects.

Troubleshooting Steps:

Dose-Response Curve: Determine if the unexpected effect is concentration-dependent.

Off-target effects often manifest at higher concentrations.

Use a Structurally Different CCK1 Antagonist: To confirm that the observed effect is due to

CCK1 receptor blockade and not a specific chemical property of L-364,918, use a different

CCK1 receptor antagonist (e.g., Loxiglumide). If the effect persists, it is more likely an on-

target effect.[9]

Genetic Knockdown/Knockout: In cell models, use siRNA or CRISPR-Cas9 to reduce or

eliminate the expression of the CCK1 receptor. If the effect of L-364,918 is still observed in

the absence of its primary target, it strongly suggests an off-target mechanism.[9]

Issue 2: No or low inhibitory activity observed in a functional assay.
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Possible Cause: Compound degradation, poor solubility, or suboptimal assay conditions.

Troubleshooting Steps:

Compound Integrity: Use a fresh stock of L-364,918 and confirm proper storage

conditions.

Concentration Range: Ensure the concentration range tested is appropriate to capture the

IC50 value.

Solubility: Visually inspect the assay medium for any precipitation of the compound.

Assay Conditions: Optimize cell density, agonist concentration (e.g., CCK-8), and

incubation times.

Receptor Expression: Confirm that your cell line expresses the CCK1 receptor at sufficient

levels.

Issue 3: High background signal or "inhibitory" effect of the vehicle control.

Possible Cause: Vehicle (e.g., DMSO) toxicity.

Troubleshooting Steps:

DMSO Toxicity Test: Determine the maximum tolerated concentration of DMSO for your

specific cell line. Keep the final DMSO concentration in your assay below this threshold,

typically under 0.5%.

Prepare Fresh Reagents: Ensure that all assay buffers and reagents are fresh and not

contaminated.

Data Presentation
Table 1: Binding Affinity and Potency of L-364,918 (Devazepide)
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Receptor
Subtype

Species/T
issue

Assay
Type

Radioliga
nd

IC50 Ki
Referenc
e

CCK1
Rat

Pancreas

Radioligan

d Binding
[3H]CCK-8 81 pM [10]

CCK1
Bovine

Gallbladder

Radioligan

d Binding
[3H]CCK-8 45 pM [10]

CCK1

Human

(transfecte

d)

Radioligan

d Binding
~5 nM

CCK2
Guinea Pig

Brain

Radioligan

d Binding
[3H]CCK-8 245 nM [10]

CCK2

Human

(transfecte

d)

Radioligan

d Binding
~1000 nM

CCK1 - - - 0.3 nM

Table 2: In Vivo Administration and Effects of L-364,918 (Devazepide) in Rodents
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Application
Area

Route of
Administration

Dosage Rat Strain
Key Findings
& Effects

Food Intake /

Satiety

Intraperitoneal

(IP)

625 ng/kg

(ED50)
Sprague-Dawley

Potently

antagonized the

inhibitory effect

of CCK-8 on milk

intake in sham-

feeding rats.

Food Intake /

Satiety

Intraperitoneal

(IP)
300 µg/kg Female Rats

Blocked the

feeding inhibitory

effects of

intraduodenal

Polycose

infusion.[11]

Conditioned

Reward

Intraperitoneal

(IP)
0.1 mg/kg

Blocked the

acquisition of

conditioned

reward.[8]

Gastrointestinal

Transit
Oral Gavage 4 mg/kg Male Adult Rats

Reversed the

delay in transit

time induced by

ileal infusion of

lipid.[12]

Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of L-

364,918 for the CCK1 receptor.[1][9]

Membrane Preparation:

Homogenize tissue or cells expressing CCK1 receptors in a cold lysis buffer.
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Centrifuge the homogenate to pellet the membranes.

Resuspend the pellet in a suitable assay buffer.

Assay Setup:

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled

CCK analog (e.g., ¹²⁵I-CCK-8), and varying concentrations of unlabeled L-364,918.

Incubation:

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

Filtration and Washing:

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Detection:

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

Determine the IC50 value (the concentration of L-364,918 that inhibits 50% of the specific

binding of the radioligand).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations
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Inconsistent or
Unexpected Results

Is the effect
concentration-dependent?

Likely off-target effect
at high concentrations

Yes

May be on-target
or a consistent artifact

No

Does a structurally different
CCK1 antagonist cause

the same effect?

Is the compound fully
dissolved? Check for

precipitation.

Likely an on-target
CCK1 receptor effect
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Likely an off-target effect
specific to L-364,918's structure

No

Is the effect still present
in CCK1R knockout/knockdown

cells?

Confirmed off-target
effect

Yes

Confirmed on-target
effect

No

Yes

Prepare fresh solution.
Consider alternative vehicle.

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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